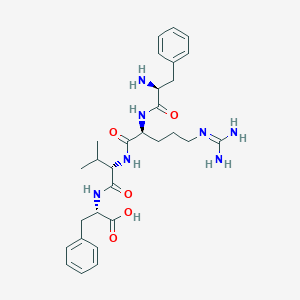

Phenylalanyl-arginyl-valyl-phenylalanine

Description

Phenylalanyl-arginyl-valyl-phenylalanine (CAS: 144548-33-4) is a tetrapeptide with the sequence Phe-Arg-Val-Phe. Its molecular formula is C29H41N7O5, and it has a molecular weight of 567.68 g/mol . Structurally, it contains two aromatic phenylalanine residues (Phe), one positively charged arginine (Arg), and one hydrophobic valine (Val). Key physicochemical properties include a density of 1.3 g/cm³ and a refractive index of 1.62, which may influence its solubility and stability in aqueous environments .

Propriétés

Numéro CAS |

144548-33-4 |

|---|---|

Formule moléculaire |

C29H41N7O5 |

Poids moléculaire |

567.7 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C29H41N7O5/c1-18(2)24(27(39)35-23(28(40)41)17-20-12-7-4-8-13-20)36-26(38)22(14-9-15-33-29(31)32)34-25(37)21(30)16-19-10-5-3-6-11-19/h3-8,10-13,18,21-24H,9,14-17,30H2,1-2H3,(H,34,37)(H,35,39)(H,36,38)(H,40,41)(H4,31,32,33)/t21-,22-,23-,24-/m0/s1 |

Clé InChI |

LIWOHUSRWUWRSX-ZJZGAYNASA-N |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)N |

SMILES canonique |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)N |

Séquence |

FRVF |

Synonymes |

FRVF peptide H-Phe-Arg-Val-Phe-OH Phe-Arg-Val-Phe phenylalanyl-arginyl-valyl-phenylalanine |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Observations :

Chain Length and Complexity :

- The target tetrapeptide is intermediate in size compared to the heptapeptide (7 residues) and the dipeptide (2 residues) . Longer peptides like the heptapeptide may exhibit higher structural complexity and interaction diversity due to residues like Tyr and His.

The pentapeptide’s dual Arg residues may enhance membrane permeability or nucleic acid binding . Hydrophobic Residues: The target’s two Phe residues increase hydrophobicity compared to the dipeptide Val-Phe, which has only one Phe. This could influence aggregation tendencies or lipid bilayer interactions.

Functional Implications :

- The heptapeptide’s Tyr and His residues enable hydrogen bonding and metal coordination, suggesting roles in enzymatic or signaling pathways .

- The dipeptide Val-Phe, with its small size, may serve as a substrate for proteases or a building block for larger peptides .

Research Findings and Methodological Insights

Structural Analysis Techniques :

Evidence highlights the importance of crystallographic methods for resolving peptide structures. Techniques such as X-ray crystallography (as discussed in ) are critical for identifying errors in peptide conformations and side-chain placements during model refinement. These methods are likely applicable to studying the target tetrapeptide’s 3D conformation and interactions.

Limitations in Available Data :

- Biological activity data (e.g., receptor binding, enzymatic inhibition) are absent in the provided evidence.

- The heptapeptide and pentapeptide lack molecular weight and formula details, limiting quantitative comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.